4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
Übersicht
Beschreibung
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a compound with the CAS Number: 2068065-05-2 . It has a molecular weight of 238.04 . It is a solid substance and is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name of the compound is 4-bromo-6-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-3-carbonitrile . The InChI code is 1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3H,4H2 .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 238.04 . The storage temperature is between 2-8°C in a sealed and dry environment . The predicted density is 1.88±0.1 g/cm3 . The predicted pKa is 7.00±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : A study by Rostamizadeh et al. (2013) described the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives. This synthesis method is noted for its efficiency and environmental friendliness (Rostamizadeh et al., 2013).
Precursor for Heterocyclic Compounds : Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing various pyrazolo[3,4-b][1,8]naphthyridines and other heterocyclic compounds. This showcases its versatility in organic synthesis (Aly, 2006).
Synthesis of Cyanopyridine Derivatives : Bogdanowicz et al. (2013) utilized a related compound, 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for synthesizing new cyanopyridine derivatives. This research highlights the utility of such compounds in producing novel chemical entities (Bogdanowicz et al., 2013).
Synthesis of Hydroxypyrazolo Pyridine : Ochi et al. (1976) investigated the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, a closely related compound. This study contributes to the understanding of the chemical behavior and potential applications of similar compounds (Ochi et al., 1976).
Biological and Medicinal Applications
Antibacterial Activity of Derivatives : Rostamizadeh et al. (2013) also evaluated the antibacterial activity of the synthesized pyrazolo[3,4-d]pyrimidine derivatives, indicating potential applications in medicinal chemistry and drug development (Rostamizadeh et al., 2013).
Antimicrobial Activity Evaluation : The study by Bogdanowicz et al. (2013) included an evaluation of the antimicrobial activity of their synthesized cyanopyridine derivatives, further supporting the relevance of these compounds in pharmaceutical research (Bogdanowicz et al., 2013).
Synthesis and Evaluation of Thiazolo Derivatives : Rahimizadeh et al. (2011) worked on thiazolo[4,5-d]pyrimidines, demonstrating their antibacterial properties. Such studies underline the importance of pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives in developing new antibacterial agents (Rahimizadeh et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3-4,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWZRBUFZICZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1O)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.